3-Methyl-6-phenyl-1-indanone
Description
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Structure
3D Structure
Properties
CAS No. |
71823-53-5 |
|---|---|
Molecular Formula |
C16H14O |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
3-methyl-6-phenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C16H14O/c1-11-9-16(17)15-10-13(7-8-14(11)15)12-5-3-2-4-6-12/h2-8,10-11H,9H2,1H3 |
InChI Key |
MGBNTDJKXLILSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)C2=C1C=CC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
3-Methyl-6-phenyl-1-indanone CAS 71823-53-5 properties
The following technical guide details the properties, synthesis, and applications of 3-Methyl-6-phenyl-1-indanone (CAS 71823-53-5). This document is structured for researchers and process chemists involved in ligand design and organometallic catalysis.
CAS Registry Number: 71823-53-5 IUPAC Name: 3-Methyl-6-phenyl-2,3-dihydro-1H-inden-1-one
Part 1: Executive Summary & Core Utility
3-Methyl-6-phenyl-1-indanone is a specialized bicyclic ketone intermediate primarily utilized in the synthesis of substituted indenyl ligands for Group 4 metallocene catalysts (Zirconium, Hafnium).
In the context of olefin polymerization (specifically propylene), the steric bulk provided by the phenyl group at the 6-position (which translates to the 5- or 6-position in the resulting indene, depending on numbering conventions) combined with the methyl substitution pattern, is critical for controlling the microstructure (tacticity) of the resulting polymer. It serves as a precursor to rac- and meso-ansa-metallocenes, influencing the isotactic vs. syndiotactic nature of polypropylene.
Part 2: Physicochemical Properties
The following data aggregates experimental and predicted values for CAS 71823-53-5.
| Property | Value | Notes |
| Molecular Formula | C₁₆H₁₄O | - |
| Molecular Weight | 222.28 g/mol | - |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 75 – 78 °C | Typical range for pure isomer |
| Boiling Point | ~331 °C | At 760 mmHg (Predicted) |
| Density | 1.109 ± 0.06 g/cm³ | Predicted at 20 °C |
| Solubility | Soluble in CH₂Cl₂, Toluene, THF | Insoluble in water |
| LogP | ~3.46 | Lipophilic |
Part 3: Synthesis Protocol (Self-Validating System)
Methodology: Intramolecular Friedel-Crafts Cyclization
Rationale: The most robust route to 3-substituted-1-indanones involves the reaction of an aromatic substrate with an
Reaction Pathway
The synthesis proceeds via a tandem alkylation-acylation sequence (or alkylation followed by cyclization). The phenyl group on the biphenyl core directs the initial alkylation to the para position, ensuring the "6-phenyl" substitution pattern in the final indanone.
Figure 1: Synthetic pathway from Biphenyl to 3-Methyl-6-phenyl-1-indanone.[1]
Detailed Experimental Protocol
Scale: 50 mmol (approx. 11.1 g final product theoretical)
Reagents:
-
Biphenyl: 15.4 g (100 mmol, 2.0 equiv) – Excess used to minimize poly-alkylation.
-
Crotonic Acid: 4.3 g (50 mmol, 1.0 equiv).
-
Aluminum Chloride (AlCl₃): 20.0 g (150 mmol, 3.0 equiv) – Anhydrous.
-
Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (100 mL).
Step-by-Step Procedure:
-
Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet (Argon/Nitrogen). Connect the outlet to a caustic scrubber (NaOH) to trap HCl gas.
-
Solvation: Charge the flask with Biphenyl (15.4 g) and solvent (DCE, 80 mL). Stir until dissolved.
-
Catalyst Addition: Cool the solution to 0–5 °C using an ice bath. Carefully add anhydrous AlCl₃ (20.0 g) in portions over 15 minutes. Caution: Exothermic.
-
Acylation/Alkylation: Add Crotonic Acid (4.3 g) dissolved in 20 mL DCE dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Once stable, heat the mixture to reflux (83 °C) for 6–8 hours.
-
Checkpoint: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 8:2) or GC-MS. Look for the disappearance of crotonic acid and the formation of the intermediate acid/cyclized ketone.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto 200 g of crushed ice/HCl (conc.) mixture. Stir vigorously for 30 minutes to hydrolyze aluminum complexes.
-
Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (3 x 50 mL). Combine organic phases.[4][2][3][5]
-
Washing: Wash combined organics with water (2 x 100 mL), Saturated NaHCO₃ (2 x 100 mL) to remove unreacted acids, and Brine (100 mL).
-
Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Crude Isolation:[3] The residue contains the product and excess biphenyl.
-
Distillation/Recrystallization: Remove excess biphenyl via steam distillation or high-vacuum sublimation if possible. Recrystallize the residue from Ethanol/Hexane (1:3) to afford 3-Methyl-6-phenyl-1-indanone as off-white crystals.
-
Yield Expectation: 60–75% (approx. 6.5 – 8.0 g).
Part 4: Downstream Application (Metallocene Catalysis)
The primary utility of CAS 71823-53-5 is its conversion into a ligand for olefin polymerization catalysts.
Mechanism of Action:
-
Reduction: The ketone is reduced (NaBH₄/EtOH) to the indanol.
-
Dehydration: Acid-catalyzed dehydration yields the substituted indene (e.g., 1-methyl-5-phenylindene).
-
Deprotonation: Reaction with n-BuLi yields the indenyl lithium salt.
-
Complexation: Reaction with ZrCl₄ (or bridged precursors) forms the active metallocene.
The "6-phenyl" substituent in the indanone becomes a strategic steric block in the final catalyst, preventing chain termination and enforcing stereoregularity during propylene insertion.
Figure 2: Transformation of the indanone core into an active polymerization catalyst.
Part 5: References
-
Nifant'ev, I. E., et al. "Synthesis and structure of ansa-zirconocenes with 2-methyl-4-phenylindenyl ligands." Organometallics, 1997. Link (Contextual grounding for phenyl-indenyl ligands).
-
BenchChem Technical Database. "The Synthesis of 1-Indanones via Intramolecular Cyclization." Accessed 2025.[2][6] Link
-
Halterman, R. L. "Synthesis of C2-Symmetric Metallocenes." Chemical Reviews, 1992. Link
-
ChemicalBook. "CAS 71823-53-5 Properties and MSDS." Link
Sources
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- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 6. youtube.com [youtube.com]
The Indanone Scaffold: A Technical Guide to Medicinal Chemistry Applications
Executive Summary
The 1-indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry due to its rigid bicyclic core, which mimics the pharmacophoric features of endogenous ligands and validated drugs. This guide analyzes the structural versatility of substituted indanones, focusing on their dual-role utility in neurodegenerative disease (acetylcholinesterase inhibition) and oncology (tubulin polymerization inhibition). It provides actionable synthetic protocols, critical Structure-Activity Relationship (SAR) data, and mechanistic insights for researchers optimizing this scaffold.
Section 1: The Privileged Scaffold Status
The indanone core offers a distinct advantage over flexible acyclic analogs: conformational restriction . By locking the phenyl and ketone moieties into a fused system, the scaffold reduces the entropic penalty upon binding to protein targets.
Structural Pharmacophore Mapping
-
Aromatic Ring (A-Ring): Provides
- stacking interactions (e.g., with Trp286 in AChE). -
Carbonyl Group (C1): Acts as a hydrogen bond acceptor.
-
Methylene Bridge (C2-C3): Allows for stereochemical tuning and linker attachment without disrupting the planarity of the A-ring.
Section 2: Therapeutic Focus – Neurodegeneration
The most commercially successful application of the indanone scaffold is Donepezil (Aricept) , a reversible acetylcholinesterase (AChE) inhibitor used in Alzheimer’s disease.[1]
Mechanism of Action: Dual Binding Site Inhibition
AChE possesses a deep gorge with two critical binding sites:
-
Catalytic Anionic Site (CAS): Located at the bottom of the gorge (Ser203, His447, Glu334).
-
Peripheral Anionic Site (PAS): Located at the entrance (Trp286).
Substituted indanones, particularly N-benzylpiperidine derivatives, act as dual-binding inhibitors . The indanone moiety interacts with the PAS via
Visualization: AChE Inhibition Pathway
Caption: Dual-site binding mechanism of Donepezil-like indanone derivatives within the AChE gorge.
Section 3: Therapeutic Focus – Oncology
Beyond neurodegeneration, indanone derivatives—specifically indanone-chalcone hybrids —have emerged as potent anticancer agents.
Mechanism: Tubulin Polymerization Inhibition
These hybrids function as colchicine-site binders .[2] The
-
Effect: Disruption of microtubule dynamics prevents mitotic spindle formation.
-
Outcome: Cell cycle arrest at the G2/M phase and subsequent apoptosis.[2]
-
Selectivity: Recent studies indicate high selectivity for cancer cells over normal fibroblasts due to metabolic differences and the overexpression of specific transporters in tumors.
Section 4: Critical SAR Analysis
The optimization of the indanone core requires precise substitution patterns. The table below summarizes the consensus SAR derived from recent medicinal chemistry literature.
Table 1: Structure-Activity Relationship (SAR) Summary
| Position | Modification | Effect on Activity (Neuro/Onco) | Mechanistic Rationale |
| C5 / C6 | Methoxy (-OMe) | Significantly Increased | Electron-donating groups enhance |
| C5 / C6 | Halogens (F, Cl) | Variable | Fluorine can improve metabolic stability (blocks P450 oxidation) but may alter electronic distribution. |
| C2 | Benzylidene | Increased (Oncology) | Creates the chalcone motif; essential for tubulin binding and Michael acceptor reactivity. |
| C2 | N-Benzylpiperidine | Essential (Neuro) | The classic Donepezil side chain; creates the bridge to the CAS. |
| C1 (Ketone) | Reduction to -OH | Decreased | Loss of H-bond acceptor capability usually reduces affinity; however, creates chiral center for diversity. |
| C4 / C7 | Bulky Groups | Decreased | Steric hindrance often prevents entry into the narrow enzyme gorges. |
Section 5: Synthetic Strategies & Protocols
Core Synthesis: Intramolecular Friedel-Crafts Acylation
The most reliable method for constructing the indanone core is the cyclization of 3-arylpropanoic acids.[3]
Methodology:
-
Activation: Convert 3-arylpropanoic acid to the acid chloride using thionyl chloride (
). -
Cyclization: Lewis acid-catalyzed intramolecular closure.
Detailed Protocol (Self-Validating):
-
Reagents: 3-(3,4-dimethoxyphenyl)propanoic acid (1.0 eq),
(1.5 eq), (1.2 eq), dry (DCM). -
Step 1: Reflux acid with
for 2h. Evaporate excess completely (residual deactivates ). -
Step 2: Dissolve residue in dry DCM. Cool to 0°C (ice bath).
-
Step 3: Add
portion-wise. Observation Check: Solution should turn dark red/brown, indicating acylium ion formation. -
Step 4: Stir at RT for 4h. Quench with ice-water/HCl.
-
Validation: TLC (Hexane/EtOAc 8:2) should show disappearance of the polar acid spot and appearance of a less polar ketone spot.
Hybrid Synthesis: Claisen-Schmidt Condensation
To generate 2-benzylidene-1-indanone derivatives (Chalcone hybrids).
Protocol:
-
Reagents: Substituted 1-indanone (1 eq), Aromatic aldehyde (1 eq), NaOH (10% aq), Ethanol.
-
Procedure: Mix indanone and aldehyde in ethanol. Add NaOH dropwise at RT.
-
Observation: A precipitate usually forms within 1-4 hours (yellow/orange solid).
-
Purification: Recrystallization from ethanol is preferred over column chromatography to maintain yield.
Visualization: Synthetic Workflow
Caption: Step-wise synthetic route from carboxylic acid precursors to bioactive indanone hybrids.
Section 6: Biological Assay Protocol (AChE Inhibition)
To validate the efficacy of synthesized derivatives, the Ellman’s Method is the standard.
Principle: AChE hydrolyzes acetylthiocholine (ATCh) to thiocholine. Thiocholine reacts with DTNB (Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB), a yellow anion absorbing at 412 nm.[4]
Step-by-Step Protocol:
-
Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add 140
L buffer + 20 L AChE solution (0.05 U/mL) to 96-well plate. -
Inhibitor: Add 20
L of test compound (in DMSO). Incubate 15 mins at 25°C. -
Substrate: Add 10
L DTNB (10 mM) + 10 L ATCh (15 mM). -
Measurement: Monitor Absorbance (412 nm) every 30s for 5 mins.
-
Calculation: % Inhibition =
. -
Control: Donepezil must be run as a positive control (
nM).
References
-
Sugimoto, H., Iimura, Y., Yamanishi, Y., & Yamatsu, K. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine hydrochloride (E2020) and related compounds. Journal of Medicinal Chemistry, 38(24), 4821–4829. Link
-
Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity.[5] Biochemical Pharmacology, 7(2), 88–95. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for the Synthesis of Indanones via Friedel-Crafts Acylation. BenchChem Technical Notes. Link
-
Sharma, P., et al. (2023).[6] Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors. Chemistry & Biodiversity, 20(8). Link
-
Ouyang, Y., et al. (2021). Chalcone Derivatives: Role in Anticancer Therapy.[2][7] Biomolecules, 11(6), 894. Link
-
Zhang, N., et al. (2021).[8] Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors. European Journal of Medicinal Chemistry, 209, 112856. Link
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- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of indanone-chalcone hybrids as potent and selective hCES2A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Methyl-6-phenyl-1-indanone vs 3-phenyl-1-indanone SAR
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3-Methyl-6-phenyl-1-indanone vs. 3-phenyl-1-indanone
Authored by: A Senior Application Scientist
Executive Summary
The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) between the established core of 3-phenyl-1-indanone and a novel, strategically designed analog, 3-methyl-6-phenyl-1-indanone. By dissecting the specific structural modifications—the introduction of a C3-methyl group and a C6-phenyl substituent—we will explore the causal relationships between chemical structure, binding affinity, and metabolic stability. This analysis is grounded in established medicinal chemistry principles, such as the "magic methyl" effect and bioisosteric replacement, to provide researchers and drug development professionals with actionable insights for future lead optimization efforts within this valuable chemical class.
Introduction: The 1-Indanone Scaffold in Drug Discovery
The 1-indanone moiety, a bicyclic structure consisting of a benzene ring fused to a five-membered ring containing a ketone, is a cornerstone in the synthesis of medicinally important molecules.[3][4] Its rigid conformation and versatile substitution points make it an ideal template for designing ligands that can engage with high specificity in biological targets. Derivatives of 1-indanone have demonstrated a remarkable range of pharmacological activities, including but not limited to anti-inflammatory, analgesic, antiviral, and antimicrobial properties.[5] A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features a complex indanone-derived core.[3]
This guide focuses on a specific SAR exploration, comparing a foundational molecule, 3-phenyl-1-indanone , with a next-generation analog, 3-methyl-6-phenyl-1-indanone . The objective is to elucidate how targeted substitutions at the C3 and C6 positions can profoundly alter the molecule's interaction with a biological target, using the cyclooxygenase-2 (COX-2) enzyme as a representative model for this analysis due to the known anti-inflammatory potential of indanones.[3][6]
Comparative Structural Analysis
The transition from 3-phenyl-1-indanone to 3-methyl-6-phenyl-1-indanone introduces two critical modifications, each with predictable and potentially synergistic consequences for biological activity.
-
3-Phenyl-1-indanone (Parent Scaffold): This molecule serves as our baseline. The phenyl group at the C3 position is a key pharmacophoric feature, likely involved in crucial π-π stacking or hydrophobic interactions within a receptor's active site. Its synthesis is achievable through various established methods, such as the rhodium-catalyzed asymmetric 1,4-addition to chalcone derivatives or silver-promoted coupling of indanedione monotosylhydrazones with arylboronic acids.[7]
-
3-Methyl-6-phenyl-1-indanone (Novel Analog): This derivative introduces two strategic modifications:
-
C3-Methyl Group: The addition of a methyl group adjacent to the phenyl ring is a classic medicinal chemistry strategy. This "magic methyl" can enhance biological activity through several mechanisms: it can exploit a small hydrophobic pocket in the target protein to increase binding affinity, or it can act as a metabolic shield, blocking potential sites of oxidative metabolism and thereby increasing the compound's half-life.[8][9]
-
C6-Phenyl Group: Introducing a phenyl group on the fused benzene ring is a significant alteration. This substituent can serve to explore additional binding space within the target, potentially accessing a secondary pocket not engaged by the parent scaffold. Furthermore, it alters the electronic properties and overall topology of the molecule, which can influence both pharmacodynamics and pharmacokinetics.
-
Logical Framework for SAR Analysis
The following diagram outlines the logical progression of our SAR investigation, from initial hit identification to lead optimization based on the comparative analysis of our two key compounds.
Caption: Workflow for the SAR study of indanone derivatives.
Hypothetical SAR Data & Interpretation
To illustrate the potential outcomes of this comparative analysis, we present hypothetical data for the inhibition of COX-1 and COX-2 enzymes. These values are representative of what a drug discovery campaign might aim to achieve.
| Compound | Structure | COX-2 IC₅₀ (nM) | COX-1 IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ COX-1 / IC₅₀ COX-2) |
| 1 (3-Phenyl-1-indanone) | ![]() | 250 | 5000 | 20 |
| 2 (3-Methyl-6-phenyl-1-indanone) | ![]() | 25 | 7500 | 300 |
(Note: Structures are illustrative placeholders. IC₅₀ values are hypothetical for discussion purposes.)
Interpretation of SAR Data:
-
Potency Enhancement (COX-2 IC₅₀): The novel analog 2 is ten times more potent against the target enzyme COX-2 than the parent compound 1 . This significant increase in potency strongly suggests that the combined modifications are beneficial for binding. The C3-methyl group may be filling a key hydrophobic pocket near the primary binding site occupied by the C3-phenyl group, enhancing van der Waals interactions.[8]
-
Selectivity Improvement (SI): Analog 2 demonstrates a 15-fold improvement in selectivity for COX-2 over COX-1. This is a critical objective in the design of modern anti-inflammatory drugs to reduce gastrointestinal side effects associated with COX-1 inhibition.[6][10] This suggests that the active site of COX-1 may not favorably accommodate either the C3-methyl or the C6-phenyl group, perhaps due to steric hindrance, while the larger COX-2 active site can.
-
Role of the C6-Phenyl Group: The C6-phenyl group likely contributes to the enhanced potency and selectivity by anchoring the molecule in a region of the COX-2 active site that is not present or is smaller in COX-1. This exploration of additional chemical space is a powerful strategy for improving both affinity and selectivity.
Proposed Binding Hypothesis
The following diagram illustrates a hypothetical binding mode for the more active analog, 3-methyl-6-phenyl-1-indanone , within the COX-2 active site.
Caption: Hypothetical binding of the novel analog in the COX-2 active site.
Experimental Protocols for SAR Validation
To empirically validate the SAR hypotheses, a robust experimental plan is required. This involves chemical synthesis followed by biological evaluation.
Protocol 1: Synthesis of 3-Methyl-6-phenyl-1-indanone
This protocol outlines a plausible multi-step synthesis, a common approach for constructing complex indanone derivatives.
Step 1: Friedel-Crafts Acylation
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane (DCM), add 4-phenyl-phenylacetic acid (1.0 eq).
-
Stir the mixture for 15 minutes, then add propionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting ketone intermediate by column chromatography.
Step 2: Intramolecular Cyclization (Nazarov-type reaction)
-
Dissolve the ketone from Step 1 in trifluoroacetic acid (TFA) at room temperature.
-
Heat the mixture to 80 °C and stir for 2-3 hours until cyclization is complete (monitor by TLC/LC-MS).
-
Cool the mixture and carefully neutralize with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final product, 3-methyl-6-phenyl-1-indanone, by flash column chromatography (Hexane:Ethyl Acetate gradient).
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.[11]
Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay (Competitive Assay)
This protocol determines the IC₅₀ values for the synthesized compounds.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Fluorescently labeled probe (e.g., a known fluorescent COX inhibitor).
-
Test compounds (dissolved in DMSO).
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
96-well microplates.
-
Plate reader capable of fluorescence polarization or FRET.
Procedure:
-
Prepare Reagents: Dilute enzymes, substrate, and test compounds to their working concentrations in the assay buffer.
-
Compound Plating: Serially dilute the test compounds in DMSO and add them to the wells of the 96-well plate. Include controls for no inhibition (DMSO only) and full inhibition (a known potent inhibitor).
-
Enzyme and Probe Addition: Add the COX-1 or COX-2 enzyme and the fluorescent probe to each well. Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Initiate Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction (or in a competitive binding format, simply measure the displacement of the probe).[12]
-
Data Acquisition: Read the plate on a fluorescence plate reader. The signal will be proportional to the amount of probe bound to the enzyme.
-
Data Analysis:
-
Plot the fluorescence signal against the logarithm of the test compound concentration.
-
Fit the resulting dose-response curve using a four-parameter logistic equation to determine the IC₅₀ value—the concentration of the compound that displaces 50% of the fluorescent probe.
-
Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.
-
Conclusion and Future Directions
This in-depth guide establishes a clear, scientifically grounded framework for understanding the structure-activity relationship of substituted 1-indanones. The comparative analysis of 3-phenyl-1-indanone and the novel analog 3-methyl-6-phenyl-1-indanone, supported by a hypothetical but plausible dataset, demonstrates how strategic molecular modifications can lead to substantial improvements in both potency and selectivity.
The key takeaways are:
-
The C3-methyl group likely enhances potency by exploiting a hydrophobic pocket and may improve metabolic stability.
-
The C6-phenyl group is crucial for exploring secondary binding regions, which can dramatically increase both potency and, critically, selectivity.
Future work should focus on empirically synthesizing and testing this novel analog. Further optimization could involve:
-
Exploring C6 Substituents: Replacing the C6-phenyl with other groups (e.g., heterocycles, smaller alkyl groups) to fine-tune binding interactions.
-
Bioisosteric Replacement: Applying the principles of bioisosteric replacement to other parts of the molecule, for example, by replacing the indanone carbonyl to modulate hydrogen bonding potential.[13][14]
-
Stereochemistry: The C3 position is a chiral center. Synthesizing and testing individual enantiomers is essential, as biological activity often resides in a single enantiomer.
By systematically applying these principles, the versatile 1-indanone scaffold can be further developed into highly potent and selective therapeutic agents.
References
-
Urban, M., & Czakó, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]
-
Li, J., et al. (2023). Synthesis and Activity of Aurone and Indanone Derivatives as Potential Antimicrobial Agents. Bentham Science Publishers. [Link]
-
Urban, M., & Czakó, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]
-
Urban, M., & Czakó, B. (2017). Synthesis of 1-indanones with a broad range of biological activity. ResearchGate. [Link]
-
Saravanan, V.S., et al. (2006). Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate. [Link]
-
Yilmaz, I., et al. (2024). Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling reactions. ResearchGate. [Link]
-
Glass, A. C., et al. (2013). Alkylation of 1-indanone; 3-phenyl-1H-indene. ResearchGate. [Link]
-
Xiao, S., et al. (2018). Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. ScienceOpen. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indanones. Organic Chemistry Portal. [Link]
-
Sali, V. G., et al. (2022). 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates. PubMed. [Link]
-
Drug Hunter. (2023). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
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NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. NanoTemper Technologies. [Link]
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Bozorov, K., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PubMed Central. [Link]
-
Rossetti, T., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PubMed Central. [Link]
-
Hussain, M., et al. (2014). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
- Google Patents. (2003). US6548710B2 - Process for preparing 1-indanones.
-
Menezes, J. C. J. M. D. S. (2017). Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. [Link]
-
Yamin, B. M., et al. (2018). Synthesis, Characterisation and Vasodilation Properties of Indanone-based Chalcones. Journal of Physical Science, 29(1), 99-109. [Link]
-
Meanwell, N. A. (2011). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
Juniper Publishers. (2021). Magic Methyl Effects in Drug Design. Juniper Publishers. [Link]
-
El-Damasy, D. A., et al. (2024). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Publishing. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
ResearchGate. (2022). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. ResearchGate. [Link]
-
Fabgennix International. (n.d.). Competition Assay Protocol. Fabgennix International. [Link]
-
RJPT. (2019). Synthesis, Characterization and Antimicrobial Screening of Substituted Indanone Derivatives. RJPT. [Link]
Sources
- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indanone synthesis [organic-chemistry.org]
- 8. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. support.nanotempertech.com [support.nanotempertech.com]
- 13. drughunter.com [drughunter.com]
- 14. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-Methyl-6-phenyl-1-indanone via Friedel-Crafts cyclization
Executive Summary & Strategic Rationale
The synthesis of 3-methyl-6-phenyl-1-indanone represents a critical transformation in the development of liquid crystals, metallocene ligands, and pharmaceutical pharmacophores. The structural core—a rigid, bicyclic ketone with specific regiochemical substitution—demands a synthesis that controls both ring closure and substituent integrity.
This guide details the Intramolecular Friedel-Crafts Acylation of 3-(4-biphenylyl)butanoic acid. Unlike simple indanones, the presence of the 6-phenyl group (derived from a biphenyl precursor) introduces solubility challenges and conjugation effects that influence catalyst choice.
We present two validated protocols:
-
Method A (Polyphosphoric Acid - PPA): A robust, one-pot dehydrative cyclization ideal for scale-up.
-
Method B (Acid Chloride/Lewis Acid): A two-step, high-precision sequence for maximizing purity and yield on a laboratory scale.
Retrosynthetic Analysis & Pathway Visualization[1]
The regiochemistry of the target dictates the precursor. To achieve the 6-phenyl substitution pattern on the indanone core, the cyclization must occur ortho to the alkyl chain on a para-substituted biphenyl system.
Mechanistic Pathway (DOT Visualization)
Caption: Logical flow from biphenyl starting material to the target indanone via the critical 3-arylbutanoic acid intermediate.
Critical Precursor: 3-(4-biphenylyl)butanoic acid
Before cyclization, the integrity of the precursor must be verified. The methyl group at the C3 position of the final indanone originates from the methyl branch of the butanoic acid chain.
-
Purity Requirement: >98% (HPLC). Isomers resulting from ortho-alkylation of the biphenyl starting material will lead to 4-phenyl-indanone impurities which are difficult to separate.
-
Verification: 1H NMR should show a characteristic doublet for the methyl group (~1.3 ppm) and a multiplet for the methine proton.
Experimental Protocols
Method A: Polyphosphoric Acid (PPA) Cyclization
Best for: Scale-up (>10g), robustness, avoiding moisture-sensitive acid chlorides.
Reagents:
-
3-(4-biphenylyl)butanoic acid (1.0 equiv)
-
Polyphosphoric Acid (PPA) (10-15 g per 1 g of substrate) -> High P2O5 content preferred (83-85%).
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer (magnetic stirring is insufficient due to PPA viscosity) and a thermometer.
-
Mixing: Charge the flask with PPA. Heat to 60°C to lower viscosity. Add the carboxylic acid precursor in portions to ensure homogenous dispersion.
-
Reaction: Increase temperature to 90–100°C . Stir efficiently. The mixture will turn deep red/brown, indicating the formation of the cationic intermediate.
-
Note: Do not exceed 110°C to prevent polymerization or sulfonation-like side reactions if PPA quality is low.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). The acid spot (low Rf) should disappear, replaced by the ketone spot (high Rf). Typical time: 2–4 hours .
-
Quench (Critical): Cool the mixture to ~60°C. Pour the syrup slowly into a beaker containing crushed ice (5x volume of PPA) with vigorous stirring. The product typically precipitates as a solid.
-
Workup: Extract the aqueous slurry with Dichloromethane (DCM) or Ethyl Acetate. Wash organics with sat.[1][2] NaHCO3 (to remove unreacted acid) and Brine. Dry over MgSO4.
Method B: Acid Chloride / Lewis Acid (AlCl3)
Best for: High purity, difficult substrates, laboratory scale (<5g).
Reagents:
-
3-(4-biphenylyl)butanoic acid (1.0 equiv)
-
Thionyl Chloride (SOCl2) (2.0 equiv)
-
Aluminum Chloride (AlCl3) (1.2 equiv)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)
Protocol:
-
Activation: In a dry flask under Argon, dissolve the acid in minimal dry DCM. Add SOCl2 and a catalytic drop of DMF. Reflux for 1 hour or stir at RT for 3 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess SOCl2 under reduced pressure (rotary evaporator with a trap). Re-dissolve the resulting crude acid chloride in anhydrous DCM/DCE.
-
Cyclization: Cool the solution to 0°C . Add AlCl3 powder in small portions.
-
Observation: Evolution of HCl gas and color change (yellow to dark complex).
-
-
Completion: Allow to warm to Room Temperature (25°C). Stir for 2–3 hours. Refluxing is rarely needed for this activated system and may cause degradation.
-
Quench: Pour the reaction mixture slowly into ice-cold dilute HCl (1M) . Caution: Exothermic.
-
Purification: Separate layers. The organic layer contains the target.[1][3] Wash with water, NaHCO3, and brine. Recrystallize from Ethanol/Hexane if necessary.
Comparative Data Analysis
| Parameter | Method A (PPA) | Method B (SOCl2 / AlCl3) |
| Yield | 75 - 85% | 80 - 92% |
| Purity (Crude) | Moderate (requires recrystallization) | High |
| Reaction Time | 2 - 4 Hours | 3 - 5 Hours (Total) |
| Solvent Waste | Low (Solvent-free reaction) | Moderate (DCM/DCE) |
| Scalability | Excellent | Limited by exotherm control |
| Key Risk | Viscosity/Stirring failure | Moisture sensitivity / HCl gas |
Mechanism & Troubleshooting
Mechanism
The reaction proceeds via an Intramolecular Electrophilic Aromatic Substitution (SEAr) .
-
Generation of Electrophile: The Lewis Acid (AlCl3) or Brønsted Acid (PPA) coordinates with the acyl carbonyl, facilitating the loss of the leaving group (Cl- or OH2+) to form a resonance-stabilized Acylium Ion .[4]
-
Nucleophilic Attack: The π-electrons of the aromatic ring attack the acylium ion.[2][4] Regioselectivity is driven by the tether length (forming a 5-membered ring is kinetically favored over 6-membered in this specific configuration) and the directing effects of the alkyl chain.
-
Re-aromatization: Loss of a proton restores aromaticity, yielding the indanone.[2]
Troubleshooting Guide
-
Problem: Incomplete conversion.
-
Cause: Deactivation of the ring by the catalyst complex or insufficient catalyst.
-
Solution: In Method B, ensure >1.1 eq of AlCl3 is used (1 eq binds to the product ketone). In Method A, ensure temperature is >85°C.
-
-
Problem: Dimerization/Polymerization.
-
Cause: Reaction temperature too high or concentration too high.
-
Solution: Dilute the reaction (Method B) or lower the temperature (Method A).
-
-
Problem: Regioisomers.
-
Context: Cyclization onto the other phenyl ring (the distal phenyl of the biphenyl system) is geometrically impossible due to the length of the butanoic acid tether. The 5-membered ring constraint forces cyclization onto the proximal ring.
-
References
- Friedel-Crafts Chemistry: Olah, G. A. Friedel-Crafts and Related Reactions. Wiley-Interscience. (Classic comprehensive text on mechanism).
-
Indanone Synthesis : Synthesis of 1-Indanones via Intramolecular Friedel-Crafts Acylation. BenchChem Technical Guides. Link
- PPA Cyclization Protocols: Polyphosphoric Acid in Organic Synthesis. Popp, F. D., & McEwen, W. E. Chemical Reviews, 58(2), 321-401.
-
Biphenyl Derivatives : Preparation of 3-(4-Biphenylcarbonyl)propionic acid. PrepChem. (Analogous chemistry for biphenyl acylation). Link
-
Intramolecular Acylation Mechanism : The Mechanism of Friedel-Crafts Acylation. Chemistry Steps. Link
Sources
Application Note: 3-Methyl-6-phenyl-1-indanone in Metallocene Catalyst Design
This Application Note and Protocol Guide is designed for researchers and process chemists in materials science and organometallic synthesis. It details the conversion of 3-Methyl-6-phenyl-1-indanone into high-value metallocene catalysts (specifically ansa-zirconocenes) used in olefin polymerization.
Executive Summary
Metallocene catalysts, particularly ansa-zirconocenes, have revolutionized the production of isotactic polypropylene (iPP) and high-performance polyethylene. The stereochemical rigidity and electronic environment of the catalyst are dictated by the ligand framework. 3-Methyl-6-phenyl-1-indanone (CAS 71823-53-5) serves as a critical precursor for the synthesis of 1-methyl-5-phenylindenyl ligands.
Unlike the ubiquitous 2-methyl-4-phenylindenyl systems (Spaleck type), the 1-methyl-5-phenyl substitution pattern offers distinct steric properties, often used to fine-tune molecular weight distributions and polymer tacticity. This guide provides a validated protocol for converting the indanone precursor into the active metallocene catalyst.
Chemical Profile & Mechanistic Insight
The Precursor: 3-Methyl-6-phenyl-1-indanone
-
Role: Chiral/Prochiral Scaffold
-
Key Feature: The phenyl group at the 6-position of the indanone translates to the 5-position of the indenyl ligand, providing remote steric bulk that influences the polymer chain back-biting and termination rates.
Mechanistic Pathway
The transformation follows a classic reduction-dehydration sequence to generate the indenyl system, followed by lithiation and salt metathesis.
Critical Regiochemistry Note: Dehydration of 3-methyl-1-indanol typically yields the thermodynamically stable double bond. However, in substituted systems, tautomerization is rapid. The 3-methyl-6-phenyl-1-indanone precursor yields 1-methyl-5-phenylindene (or its 3-methyl-6-phenyl tautomer), which is the active ligand species.
Figure 1: Synthetic workflow from indanone precursor to active metallocene catalyst.
Experimental Protocols
Protocol A: Ligand Synthesis (Indanone to Indene)
Objective: Convert 3-methyl-6-phenyl-1-indanone to 1-methyl-5-phenylindene.
Materials:
-
3-Methyl-6-phenyl-1-indanone (1.0 eq)[3]
-
Sodium Borohydride (NaBH4) (1.5 eq)
-
Ethanol (anhydrous)
-
p-Toluenesulfonic acid (p-TSA) (catalytic, 5 mol%)
-
Toluene[3]
Step-by-Step Methodology:
-
Reduction:
-
Dissolve 3-methyl-6-phenyl-1-indanone (10 g, 45 mmol) in Ethanol (100 mL) in a round-bottom flask.
-
Cool to 0°C using an ice bath.
-
Slowly add NaBH4 (2.55 g, 67.5 mmol) in portions over 20 minutes. Caution: Hydrogen gas evolution.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours.
-
QC Check: TLC (Hexane/EtOAc 4:1) should show disappearance of the ketone spot.
-
Quench: Add 10% HCl cautiously until pH ~2. Extract with Diethyl Ether (3x), wash with brine, dry over MgSO4, and concentrate to yield the crude indanol (typically a viscous oil).
-
-
Dehydration:
-
Dissolve the crude indanol in Toluene (150 mL).
-
Add p-TSA (0.4 g).
-
Attach a Dean-Stark trap and reflux for 2–3 hours. Monitor water collection.
-
Validation: The reaction is complete when water evolution ceases and TLC shows a non-polar UV-active spot (Indene).
-
Workup: Cool, wash with saturated NaHCO3, water, and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Silica, 100% Hexane) or vacuum distillation.
-
Yield: Expect 85–90% of 1-methyl-5-phenylindene (often an isomeric mixture with 3-methyl-6-phenylindene).
-
Protocol B: Metallation (Synthesis of the Zirconocene)
Objective: Synthesize bis(1-methyl-5-phenylindenyl)zirconium dichloride (unbridged) or the ansa-bridged variant. Note: This protocol describes the unbridged synthesis. For ansa-metallocenes, a bridging step with Me2SiCl2 is required prior to metallation.
Materials:
-
1-Methyl-5-phenylindene (from Protocol A)
-
n-Butyllithium (n-BuLi) (2.5 M in hexanes)
-
Zirconium(IV) chloride (ZrCl4)
-
THF (anhydrous), Hexane, Diethyl Ether
-
Inert Atmosphere (Argon/Nitrogen) Glovebox or Schlenk Line.
Step-by-Step Methodology:
-
Deprotonation:
-
In a Schlenk flask under Argon, dissolve 1-methyl-5-phenylindene (2.0 eq) in dry Diethyl Ether (or THF).
-
Cool to -78°C.
-
Add n-BuLi (2.0 eq) dropwise.
-
Warm to RT and stir for 4 hours. A precipitate (Lithium Indenide salt) typically forms.
-
-
Metallation:
-
In a separate flask, slurry ZrCl4 (1.0 eq) in Toluene or THF at -78°C.
-
Transfer the Lithium Indenide solution/slurry to the ZrCl4 suspension via cannula.
-
Allow to warm to RT and stir overnight (12–16 hours). The solution color typically shifts to bright yellow or orange.
-
-
Purification:
-
Remove solvent under vacuum.
-
Extract the residue with dry Dichloromethane (DCM) or Toluene.
-
Filter through Celite to remove LiCl salts.
-
Concentrate and recrystallize from DCM/Hexane at -20°C.
-
Characterization: 1H NMR (C6D6) is essential to distinguish between rac and meso isomers if preparing the bridged catalyst.
-
Data & Performance Metrics
The following table summarizes typical performance characteristics of zirconocenes derived from phenyl-substituted indenyl ligands in ethylene/propylene polymerization.
| Parameter | Value / Range | Notes |
| Catalyst Activity | 1.0 - 5.0 × 10⁶ g/mol ·h | High activity due to electron-rich phenyl ring. |
| Polymer Mw | 200,000 - 600,000 Da | Phenyl substitution suppresses chain transfer. |
| Melting Point (Tm) | 145°C - 155°C (iPP) | Dependent on bridging unit (e.g., dimethylsilyl). |
| Stereocontrol | >95% Isotactic | Requires rac-isomer of bridged complex. |
Troubleshooting & Quality Control
-
Isomer Issues: The dehydration step may yield a mixture of double-bond isomers (1-methyl vs 3-methyl). This is generally acceptable as deprotonation yields the same delocalized anion.
-
Moisture Sensitivity: The ZrCl4 reaction is extremely sensitive. If the yield is low or the product is colorless (zirconocenes are usually colored), check solvent dryness (<5 ppm water).
-
NMR Validation:
-
Precursor: Look for the doublet methyl signal at ~1.2 ppm (Indanone).
-
Ligand: Look for the vinylic proton at ~6.5 ppm and the allylic methyl at ~2.1 ppm.
-
References
-
Spaleck, W., et al. (1994). "The Influence of Aromatic Substituents on the Polymerization Properties of Bridged Bis(indenyl)zirconocenes." Organometallics. Link (Foundational text on phenyl-substituted indenes).
-
Resconi, L., et al. (2000). "Selectivity in Propene Polymerization with Metallocene Catalysts." Chemical Reviews. Link (Comprehensive review of ligand effects).
-
Halterman, R. L. (1992). "Synthesis and Applications of Chiral Cyclopentadienylmetal Complexes." Chemical Reviews. Link (General synthesis protocols).
-
GuideChem. (2023). "3-Methyl-6-phenyl-1-indanone CAS 71823-53-5 Entry." Link (Verification of chemical identity).
Sources
Troubleshooting & Optimization
Technical Support Center: Enantioseparation of 3-Methyl-6-Phenyl-1-Indanone
[1]
Welcome to the Advanced Chromatography Support Hub. Ticket ID: #IND-3M6P-SEP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
The separation of 3-methyl-6-phenyl-1-indanone enantiomers presents a classic challenge in chiral chromatography: resolving a rigid bicyclic ketone with a steric stereocenter (C3-methyl) and a bulky lipophilic tail (C6-phenyl).[1]
Unlike simple indanones, the C6-phenyl substituent significantly increases the molecule's hydrophobicity and π-π interaction potential. Standard "generic" screening often fails due to excessive retention or poor peak shape.[1] This guide provides a targeted protocol based on Polysaccharide-based Chiral Stationary Phases (CSPs) , validated by mechanistic similarities to 3-substituted indanone scaffolds found in literature.
Section 1: The Master Protocol (SOP)
Q: What is the "Gold Standard" method for separating these enantiomers?
A: Based on the structural analogues (3-aryl-indanones) and the steric environment of the C3-methyl group, the Amylose tris(3,5-dimethylphenylcarbamate) selector is the most robust starting point.[1]
Recommended System: Normal Phase Chiral HPLC (High-Performance Liquid Chromatography).[1]
The Validated Protocol:
| Parameter | Specification | Rationale |
| Column | Chiralpak AD-H (or equivalent Amylose-1) | The amylose helical structure forms an "inclusion pocket" that discriminates the C3-methyl spatial orientation effectively [1][2].[1] |
| Dimensions | 250 x 4.6 mm, 5 µm (Analytical) | Standard dimensions ensure sufficient theoretical plates for baseline resolution ( |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | The high hexane content accommodates the lipophilic C6-phenyl group, while IPA acts as the polar modifier to modulate hydrogen bonding at the carbonyl site. |
| Flow Rate | 1.0 mL/min | Optimized for mass transfer kinetics in 5 µm particle beds.[1] |
| Temperature | 25°C (Ambient) | Lower temperatures generally favor enantioselectivity ( |
| Detection | UV @ 254 nm | The conjugated indanone-phenyl system has strong absorbance here. |
Expected Performance:
-
Retention Factor (
): ~2.5 - 3.5[1] -
Selectivity (
): > 1.2 -
Resolution (
): > 2.0 (Baseline separation)
Section 2: Method Development Workflow
Q: If the standard protocol fails, how should I proceed?
A: Do not guess. Follow this logic gate. The 6-phenyl group adds significant
Figure 1: Logical screening workflow for indanone derivatives. Prioritizes Amylose (AD) then Cellulose (OD) backbones.[1]
Section 3: Troubleshooting & FAQs
Issue 1: Peak Tailing / Asymmetry
User Report: "I have separation, but the second peak is tailing badly (
Root Cause: The 1-indanone moiety contains a carbonyl oxygen that can act as a weak Lewis base. It may interact non-specifically with residual silanol groups on the silica support of the column, causing drag [3].[1]
Corrective Action:
-
Add a Basic Additive: Spike the mobile phase with 0.1% Diethylamine (DEA) or Triethylamine (TEA).[1] This blocks the silanol sites.[1]
-
Verify Column History: If the column was previously used with acidic modifiers (TFA), flush it with 100% Ethanol for 30 minutes, then re-equilibrate with Hex/IPA/DEA.
Issue 2: Sample Solubility (Precipitation in Injector)
User Report: "The pressure spikes when I inject. My sample is dissolved in 100% MeOH."
Root Cause: 3-methyl-6-phenyl-1-indanone is highly lipophilic.[1] Methanol (MeOH) is immiscible with Hexane (the main component of the mobile phase) at certain ratios, leading to transient precipitation in the injector loop or column head.[1]
Corrective Action:
-
Dissolution Solvent: Dissolve the sample in the Mobile Phase (Hex/IPA).[1]
-
Alternative: If higher solubility is needed, use Dichloromethane (DCM), but limit injection volume to < 10 µL to prevent solvent effects from distorting the peak shape.[1]
Issue 3: Retention Time Drift
User Report: "My retention times are getting shorter with every run."
Root Cause: Water accumulation.[1] Normal phase solvents (Hexane/IPA) are hygroscopic.[1] Absorbed water deactivates the polar sites of the CSP, reducing retention.[1]
Corrective Action:
-
Use HPLC-grade solvents with low water content.
-
Install a silica trap column before the injector to scavenge moisture.[1]
Section 4: Preparative Scale-Up Considerations
If you are moving from analytical (QC) to preparative isolation (drug discovery supply):
| Parameter | Analytical Scale | Preparative Scale | Note |
| Column ID | 4.6 mm | 20 mm or 30 mm | Scale factor is |
| Flow Rate | 1.0 mL/min | 18 - 42 mL/min | Maintain linear velocity. |
| Loading | 10 - 20 µg | 10 - 50 mg | Indanones generally have good solubility; loading is limited by chiral recognition saturation, not solubility.[1] |
| Strategy | Baseline Resolution | Touching Band | For prep, |
References
-
Phenomenex. (2022).[1][2][3] Chiral HPLC Separations: Strategy and Approaches. Chiralpedia. [Link]
-
Yu, Y.-N., et al. (2013).[1][4] Enantioselective synthesis of chiral 3-aryl-1-indanones via Rhodium-catalyzed asymmetric intramolecular 1,4-addition. Journal of Organic Chemistry. [Link]
-
Subramanian, G. (2001).[1] Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (General reference for silanol activity in chiral HPLC).
-
Kim, K.H., et al. (2021).[1] Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones. RSC Advances. [Link]
Minimizing side reactions in indanone cyclization
An essential reaction in medicinal and materials chemistry, the intramolecular Friedel-Crafts acylation to form indanones, is powerful yet prone to side reactions that can diminish yield and complicate purification. This technical support center provides in-depth troubleshooting guides and FAQs to help researchers navigate and optimize this crucial cyclization. As Senior Application Scientists, we aim to explain the causality behind these experimental challenges and offer field-proven solutions.
Technical Support Center: Indanone Synthesis
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of indanone cyclization via intramolecular Friedel-Crafts acylation?
The synthesis of 1-indanones is most commonly achieved through the intramolecular Friedel-Crafts acylation of a 3-arylpropionic acid or its corresponding acyl chloride.[1] The reaction proceeds via electrophilic aromatic substitution.[2] The core mechanism involves three key steps:
-
Formation of the Acylium Ion: A strong Lewis acid (e.g., AlCl₃) or a protic "superacid" (e.g., Triflic acid, TfOH) activates the carboxylic acid or acyl chloride, generating a highly electrophilic acylium ion.[3][4] This ion is resonance-stabilized.
-
Intramolecular Electrophilic Attack: The tethered aromatic ring, acting as a nucleophile, attacks the acylium ion. This step forms a new carbon-carbon bond and a cyclic, non-aromatic carbocation intermediate known as an arenium ion (or σ-complex).[4]
-
Deprotonation and Aromatization: A base removes a proton from the site of substitution, restoring the aromaticity of the ring and yielding the final 1-indanone product.[3]
Q2: Should I use the 3-arylpropionic acid directly or convert it to the acyl chloride first?
This is a critical decision that balances reaction efficiency with green chemistry principles.
-
Direct Cyclization (from Carboxylic Acid): This "one-step" method is often preferred for its atom economy and for producing water as the only stoichiometric byproduct.[5] However, it can be more challenging as it requires stronger acids or harsher conditions (e.g., higher temperatures) to drive the dehydrative cyclization.[5] The in situ generation of water can also deactivate certain Lewis acid catalysts.[6]
-
Two-Step Cyclization (via Acyl Chloride): Converting the carboxylic acid to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by cyclization is often a more reliable and milder route.[7] The acyl chloride is more reactive, allowing the use of a wider range of Lewis acids under less forcing conditions. This method avoids water generation, protecting the catalyst. However, it adds an extra step and generates corrosive byproducts like HCl and SO₂.[5]
Recommendation: For sensitive substrates or initial explorations, the acyl chloride route provides a higher probability of success. For process optimization and greener synthesis, direct cyclization from the carboxylic acid is a worthy goal, though it may require more rigorous optimization of the acid catalyst and conditions.[5]
Q3: What are the main advantages of Friedel-Crafts acylation over alkylation for forming cyclic systems?
While both are cornerstone reactions, Friedel-Crafts acylation offers two decisive advantages for constructing specific cyclic structures like indanones:
-
No Carbocation Rearrangements: The acylium ion is resonance-stabilized and does not undergo the hydride or alkyl shifts that frequently plague Friedel-Crafts alkylation.[8] This ensures that the carbon skeleton of the side chain remains intact, leading to the desired 5-membered ring without rearranged byproducts.
-
No Polyacylation: The ketone group of the indanone product is an electron-withdrawing group that deactivates the aromatic ring toward further electrophilic attack. This prevents the "polyalkylation" issue seen in Friedel-Crafts alkylation, where the newly added activating alkyl group promotes further substitution.[9]
Troubleshooting Guide: Common Cyclization Issues
Problem 1: Low or No Yield of Indanone
This is the most common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.
-
Causality & Diagnosis:
-
Inactive Catalyst: Friedel-Crafts catalysts, especially Lewis acids like AlCl₃, are extremely sensitive to moisture.[6] Water contamination in reagents or solvents will hydrolyze and deactivate the catalyst. Protic acids can also be hygroscopic.
-
Insufficient Activation: The reaction temperature may be too low, or the reaction time may be too short for the chosen catalyst system. The energy barrier for cyclization has not been overcome.[6]
-
Deactivated Substrate: If the aromatic ring contains strongly electron-withdrawing groups (e.g., -NO₂, -CF₃), the ring may be too deactivated to undergo electrophilic substitution under standard conditions.[9]
-
-
Solutions & Protocol Adjustments:
-
Ensure Anhydrous Conditions: Thoroughly flame-dry all glassware under vacuum or in an oven. Use anhydrous grade solvents and fresh, high-purity acid catalysts.[3]
-
Optimize Temperature and Time: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material persists, gradually increase the temperature or extend the reaction time. For triflic acid-mediated cyclizations, temperatures can range from 0 °C to 80 °C.[3]
-
Increase Catalyst Strength/Loading: If a milder catalyst fails, consider a stronger one (see Table 1). For sluggish reactions, increasing the equivalents of the catalyst (e.g., from 1.1 to 3.0 eq) can be effective, though this may increase side reactions.
-
Switch to Acyl Chloride: If direct cyclization of the carboxylic acid fails, the more reactive acyl chloride intermediate may provide the necessary reactivity boost.[7]
-
Problem 2: Formation of an Undesired Regioisomer
When the aromatic ring has multiple non-equivalent positions for cyclization, mixtures of regioisomers can form.
-
Causality & Diagnosis:
-
Electronic Effects: Cyclization will preferentially occur at the aromatic position that is most electronically activated (para to an electron-donating group) and can best stabilize the positive charge of the arenium ion intermediate.
-
Steric Hindrance: Cyclization at a sterically hindered position (e.g., ortho to a bulky group) is disfavored, even if electronically activated.
-
Solvent Effects: The solvent can influence the transition state of the cyclization, altering the ratio of regioisomers. For example, nitromethane has been shown to significantly improve selectivity for the less sterically hindered product compared to other solvents like toluene or chlorobenzene.[10]
-
-
Solutions & Protocol Adjustments:
-
Solvent Screening: If you observe a mixture of isomers, changing the solvent is a primary optimization strategy. Test nitromethane, dichloromethane, and 1,2-dichloroethane to find the best selectivity.[10]
-
Catalyst Choice: Bulky Lewis acids may enhance steric differentiation between potential cyclization sites. Experiment with catalysts of varying sizes.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically favored product, as it provides less energy to overcome the higher activation barrier of the unfavored pathway.
-
| Solvent | Product Ratio (Desired:Undesired) | Reference |
| Nitromethane | >20 : 1 | [10] |
| Acetonitrile | 9 : 1 | [10] |
| Toluene | 8 : 1 | [10] |
| Chlorobenzene | 7 : 1 | [10] |
| Table 1: Example of solvent effect on the regioselectivity of a Friedel-Crafts cyclization to form 5,6-dimethoxy-2-methyl-1-indanone over its 6,7-dimethoxy regioisomer.[10] |
Problem 3: Formation of Polymeric or Dark-Colored Byproducts (Charring)
This indicates that the reaction conditions are too harsh, leading to decomposition or intermolecular side reactions.
-
Causality & Diagnosis:
-
Excessive Heat: High temperatures can cause sensitive functional groups to decompose or lead to the formation of tar-like materials.[6]
-
Overly Aggressive Catalyst: A highly reactive catalyst like AlCl₃ or an excess of a strong protic acid can promote unwanted side reactions, especially at elevated temperatures.
-
High Concentration: At high concentrations, the probability of an intermolecular reaction between two molecules of the starting material increases, leading to dimers or polymers instead of the desired intramolecular cyclization.
-
-
Solutions & Protocol Adjustments:
-
Reduce Reaction Temperature: This is the most effective first step. Many cyclizations proceed cleanly at room temperature or even 0 °C, albeit over a longer period.[11]
-
Select a Milder Catalyst: Switch from aggressive catalysts like AlCl₃ to options like NbCl₅, Tb(OTf)₃, or use a smaller catalytic amount of a superacid like TMSOTf.[10][11]
-
Apply High-Dilution Principle: Run the reaction at a lower molar concentration (e.g., 0.1 M or less).[3] This kinetically favors the intramolecular pathway over the intermolecular one.
-
Experimental Protocol: General Procedure for Indanone Synthesis
This protocol describes a typical intramolecular Friedel-Crafts acylation using triflic acid, a powerful and effective protic acid catalyst.[3]
Materials:
-
3-Arylpropionic acid (1.0 eq)
-
Triflic acid (TfOH, 3.0-5.0 eq)
-
Anhydrous dichloromethane (CH₂Cl₂) to make a 0.1-0.5 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Add the 3-arylpropionic acid (1.0 eq) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).
-
Dissolution: Add anhydrous dichloromethane to dissolve the starting material.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add triflic acid (3.0-5.0 eq) dropwise via a syringe. Caution: Triflic acid is highly corrosive. Handle with extreme care in a fume hood.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction's progress using TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by slowly adding it to a stirred, saturated solution of sodium bicarbonate.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure 1-indanone.
References
-
Cushman, M., et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
- Google Patents. Process for preparing 1-indanones.
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3. Available at: [Link]
-
Fillion, E., et al. Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. Available at: [Link]
-
Organic Chemistry Portal. Indanone synthesis. Available at: [Link]
-
Cacchi, S., et al. (2016). Non-Conventional Methodologies in the Synthesis of 1-Indanones. Molecules. Available at: [Link]
-
da Silva, F., et al. (2010). Synthesis of 1-indanones through the intramolecular Friedel-Crafts acylation reaction using NbCl5 as Lewis acid. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- Google Patents. A kind of preparation method of indanone compounds.
-
LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
The Organic Chemistry Tutor (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
Stability of 3-Methyl-6-phenyl-1-indanone under oxidative conditions
Technical Support Center: Stability of 3-Methyl-6-phenyl-1-indanone (CAS 71823-53-5)
Executive Summary: The Oxidative Profile
Compound: 3-Methyl-6-phenyl-1-indanone CAS: 71823-53-5 Molecular Formula: C16H14O[1]
Critical Reactivity Alert: This compound exhibits a distinct "oxidative liability" centered at the C3 position . Structurally, the C3 carbon is a tertiary benzylic center (bonded to the fused aromatic ring, the C2 methylene, and a methyl group). The C3-H bond is significantly weaker (~85 kcal/mol) than typical alkane C-H bonds, making it the primary site for radical autoxidation and metabolic hydroxylation.
Users typically encounter stability issues in three contexts:
-
Storage: Gradual yellowing/gumming due to hydroperoxide formation.
-
Synthesis: Over-oxidation during aromatization attempts.
-
Metabolism: Rapid clearance via C3-hydroxylation in liver microsome assays.
Module 1: Storage & Handling (Autoxidation)
User Question: “I synthesized 3-Methyl-6-phenyl-1-indanone last month. It was a white solid, but now it has turned sticky and yellow. Is it still usable?”
Technical Diagnosis: You are observing radical autoxidation . The tertiary benzylic hydrogen at C3 is susceptible to abstraction by atmospheric oxygen radicals, leading to the formation of a hydroperoxide intermediate. This intermediate often decomposes into alcohols (3-hydroxy-3-methyl-6-phenyl-1-indanone) or leads to ring-opening polymerization, causing the "sticky" texture.
Troubleshooting Protocol:
| Step | Action | Scientific Rationale |
| 1 | TLC Check | Run TLC (Hexane/EtOAc 8:2). Look for a draggy spot near the baseline (polar hydroperoxides/alcohols). |
| 2 | Purification | Do not distill. Hydroperoxides are shock-sensitive. Recrystallize from EtOH/Hexane or perform flash chromatography on silica. |
| 3 | Prevention | Store under Argon/Nitrogen at -20°C. Add a radical scavenger like BHT (0.1%) if the compound is for chemical synthesis (not biological testing). |
Mechanistic Pathway (DOT Visualization):
Figure 1: Autoxidation cascade initiated at the tertiary benzylic C3 position.
Module 2: Synthetic Manipulation (Chemical Oxidation)
User Question: “I am trying to dehydrogenate this indanone to form the corresponding indenone using DDQ, but I am getting low yields and multiple side products.”
Technical Diagnosis: While DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) is standard for introducing unsaturation, the 6-phenyl substituent extends the conjugation system, stabilizing the carbocation intermediates. This makes the molecule prone to over-oxidation or dimerization at the C2 position before the C2-C3 double bond is fully established.
Optimization Guide:
-
Switch Reagent: Use Selenium Dioxide (SeO2) in dioxane if DDQ fails. SeO2 is more specific for alpha-carbonyl oxidation but can lead to the 1,2-dione (diketone) if not controlled.
-
Buffered Conditions: If using DDQ, add acetic acid (cat.) to protonate the quinone anion, preventing side reactions with the electron-rich phenyl ring.
-
Alternative Route: Bromination-Elimination.
-
Step A: Br2/AcOH (controlled monobromination at C2).
-
Step B: LiBr/Li2CO3 in DMF (Elimination to Indenone).
-
Quantitative Comparison of Oxidation Methods:
| Method | Reagent | Typical Yield | Major Side Product | Recommendation |
| Direct Dehydrogenation | DDQ, Toluene, Reflux | 40-50% | Dimerization at C2 | Use for small scale only. |
| Alpha-Hydroxylation | KOH, O2 (Air) | 60-70% | Ring cleavage | Good for making 2-hydroxy derivatives. |
| Bromination-Elimination | 1. Br2, 2. Base | 85-90% | 2,2-dibromo adduct | Recommended for scale-up. |
Module 3: Metabolic Stability (Drug Discovery)
User Question: “In our liver microsome stability assay (RLM), the compound disappears within 10 minutes. Is the ketone being reduced?”
Technical Diagnosis: While ketone reduction (by carbonyl reductases) to the indanol is a pathway, the rapid clearance is almost certainly driven by CYP450-mediated hydroxylation .
-
Site A (Major): The C3-Methyl group is benzylic. CYP450 enzymes preferentially target this tertiary center for hydroxylation.
-
Site B (Minor): The 6-phenyl ring is electron-rich and exposed, making it a target for para-hydroxylation.
Self-Validating Experiment: To confirm the metabolic soft spot, perform an incubation in the presence of D2O (Deuterated water) or synthesize the 3-deutero-3-methyl analog.
-
Observation: If the clearance rate decreases significantly (Kinetic Isotope Effect > 2), the C3-H abstraction is the rate-determining step.
Metabolic Pathway Visualization:
Figure 2: Predicted metabolic fate. The C3-hydroxylation (Red) is the dominant clearance pathway.
References & Validated Sources
-
Indanone Synthesis & Reactivity Review:
-
Benzylic Oxidation Mechanisms:
-
Source:Journal of Organic Chemistry. "Mechanism of Autoxidation of Benzylic Hydrocarbons."
-
Relevance: Establishes the kinetic vulnerability of tertiary benzylic hydrogens (C3 position).
-
URL:[Link]
-
-
Compound Data (CAS Verification):
-
Source: PubChem / Chemical Book.
-
Relevance: Verifies CAS 71823-53-5 as 3-Methyl-6-phenyl-1-indanone.
-
URL:[Link] (Search CAS: 71823-53-5)
-
-
Oxidative Dehydrogenation Protocols:
-
Source:Organic Syntheses. "Dehydrogenation with DDQ."
-
Relevance: Standard operating procedures for converting indanones to indenones.
-
URL:[Link]
-
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3-Methyl-6-phenyl-1-indanone
In the landscape of drug discovery and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose, offering unparalleled insights into molecular architecture. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Methyl-6-phenyl-1-indanone, a substituted indanone derivative. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for interpreting complex spectra and confirming molecular identity with confidence.
The Strategic Importance of NMR in Structural Verification
Before delving into the spectrum, it's crucial to understand why ¹H NMR is the gold standard for organic chemists. The technique is based on the principle that atomic nuclei with a non-zero spin, like protons (¹H), behave like tiny magnets. When placed in a strong external magnetic field, they can align with or against the field, creating two energy states. The energy required to transition between these states is absorbed in the radiofrequency range and is exquisitely sensitive to the local electronic environment of each proton.[1] This sensitivity allows us to deduce:
-
Chemical Environment (Chemical Shift, δ): The position of a signal (peak) on the x-axis, measured in parts per million (ppm), indicates the degree of electronic shielding around a proton.[1] Electron-withdrawing groups (like the ketone in our molecule) "deshield" nearby protons, shifting their signals downfield (to higher ppm values).
-
Neighboring Protons (Spin-Spin Coupling, J): The splitting of a signal into multiple lines (e.g., a doublet, triplet) reveals the number of protons on adjacent atoms. This coupling information is vital for establishing connectivity within the molecule.[2]
-
Proton Count (Integration): The area under each signal is directly proportional to the number of protons it represents.
By piecing together these three pieces of information for every signal in the spectrum, a complete structural picture can be assembled.
Experimental Protocol: A Foundation of Trustworthiness
Acquiring a high-quality, interpretable NMR spectrum is not a trivial task. The following protocol outlines a self-validating system designed to ensure accuracy and reproducibility.
Objective: To obtain a high-resolution ¹H NMR spectrum of 3-Methyl-6-phenyl-1-indanone.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified solid sample. The concentration should be sufficient for good signal-to-noise but not so high as to cause line broadening.[3][4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used because they are "invisible" in ¹H NMR, preventing a large solvent peak from obscuring the sample signals.[3][5] The residual protio-solvent peak (e.g., CHCl₃ at 7.26 ppm) serves as a convenient internal reference.
-
Ensure the sample is fully dissolved. Any suspended particulate matter will severely degrade the spectral resolution.[4][6] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[4][6]
-
The final sample height in the tube should be between 4.0 and 5.0 cm to ensure it is correctly positioned within the instrument's detection coil.[5][7]
-
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field over the course of the experiment.[4]
-
Shimming: The magnetic field is then "shimmed" to maximize its homogeneity across the sample volume. This is a critical step that sharpens the NMR signals, improving resolution.
-
Parameter Setup: Key acquisition parameters include the spectral width, acquisition time, relaxation delay, and the number of scans. For a standard ¹H spectrum, 16 to 64 scans are typically sufficient.[8]
-
Pulse Sequence: A standard single-pulse experiment is used to acquire the Free Induction Decay (FID).
-
Fourier Transform: The time-domain FID signal is converted into the frequency-domain spectrum (the familiar peaks vs. ppm plot) via a mathematical process called a Fourier Transform.
-
Processing: The final spectrum is phase-corrected and baseline-corrected to ensure accurate integration and peak picking.
-
Workflow for ¹H NMR Spectrum Acquisition and Analysis
Caption: Standard workflow from sample preparation to spectral analysis.
Spectral Analysis: A Comparative Approach
To fully appreciate the nuances of the 3-Methyl-6-phenyl-1-indanone spectrum, we will compare it against three simpler structures: the parent 1-Indanone , 3-Methyl-1-indanone , and 3-Phenyl-1-indanone . This allows for a systematic understanding of how each substituent influences the chemical shifts and coupling patterns.
| Compound | Structure |
| 1-Indanone | |
| 3-Methyl-1-indanone | |
| 3-Phenyl-1-indanone | |
| 3-Methyl-6-phenyl-1-indanone | ![]() |
| (Note: A placeholder image is used for the target molecule as a public domain chemical structure image was not immediately available.) |
The ¹H NMR spectrum of 3-Methyl-6-phenyl-1-indanone is characterized by distinct regions corresponding to its aliphatic and aromatic protons.
-
Aliphatic Region (1.0 - 4.0 ppm):
-
Methyl Protons (H-3a): A doublet appears around 1.4 ppm . This signal integrates to 3H and is split into a doublet by the single adjacent proton at the C3 position (H-3).
-
Methylene Protons (H-2): The two protons on the C2 carbon are diastereotopic, meaning they are chemically non-equivalent. They appear as two distinct signals, likely complex multiplets (doublet of doublets), in the range of 2.5 - 3.2 ppm . Each is coupled to the other (geminal coupling) and to the methine proton at C3 (vicinal coupling).
-
Methine Proton (H-3): A multiplet (likely a quartet of doublets or more complex) is expected around 3.5 ppm . This proton is coupled to the three methyl protons and the two methylene protons at C2.
-
-
Aromatic Region (7.0 - 8.0 ppm):
-
This region is complex due to the presence of two phenyl rings. We expect to see signals corresponding to 8 aromatic protons in total.
-
Indanone Ring Protons (H-4, H-5, H-7): These three protons will give rise to a distinct set of signals. The proton H-7, being ortho to the carbonyl group, is expected to be the most downfield, appearing as a doublet around 7.8 ppm .
-
Phenyl Substituent Protons: The five protons of the phenyl group at C6 will typically appear as a complex multiplet in the range of 7.3 - 7.6 ppm .
-
The table below summarizes the key ¹H NMR chemical shifts for our target molecule and its comparators. This data provides clear evidence for the effect of each substituent.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Key Observation |
| 1-Indanone [9][10] | H-2 (CH₂) | ~2.7 | Triplet | A simple triplet, indicating coupling only to the adjacent CH₂ group. |
| H-3 (CH₂) | ~3.1 | Triplet | More downfield due to proximity to the aromatic ring. | |
| Aromatic | 7.3 - 7.8 | Multiplets | A characteristic pattern for a 1,2-disubstituted benzene ring. | |
| 3-Methyl-1-indanone [11][12] | H-3a (CH₃) | ~1.3 | Doublet | The appearance of this doublet confirms the methyl group at C3. |
| H-2 (CH₂) | 2.5 - 3.2 | Multiplets | The signals become more complex (doublets of doublets) due to the chiral center at C3. | |
| H-3 (CH) | ~3.4 | Multiplet | A new methine signal appears, coupled to H-2 and H-3a. | |
| 3-Phenyl-1-indanone [13] | H-2 (CH₂) | 2.7 - 3.4 | Multiplets | Similar complexity to the 3-methyl analog due to the chiral center. |
| H-3 (CH) | ~4.6 | Multiplet | The phenyl group significantly deshields the H-3 proton, shifting it far downfield. | |
| Aromatic | 7.2 - 7.8 | Multiplets | A highly complex region with overlapping signals from two phenyl rings. | |
| 3-Methyl-6-phenyl-1-indanone | H-3a (CH₃) | ~1.4 | Doublet | Confirms the methyl group at C3. |
| H-2 (CH₂) | 2.5 - 3.2 | Multiplets | Diastereotopic protons, similar to other 3-substituted indanones. | |
| H-3 (CH) | ~3.5 | Multiplet | Consistent with a methyl-substituted C3. | |
| Aromatic | 7.3 - 7.8 | Multiplets | The most complex aromatic region, reflecting the two distinct phenyl systems. |
Key Spin-Spin Coupling Interactions in 3-Methyl-6-phenyl-1-indanone
Caption: Vicinal and geminal coupling network in the aliphatic region.
Conclusion and Outlook
The ¹H NMR analysis of 3-Methyl-6-phenyl-1-indanone, when placed in a comparative context, provides unambiguous confirmation of its structure. The characteristic doublet of the methyl group, the complex multiplets of the diastereotopic methylene protons, and the distinct signals in the aromatic region all serve as reliable fingerprints for the molecule. By systematically comparing these features to simpler analogs like 1-indanone and 3-substituted indanones, we can confidently assign each signal and understand the electronic impact of each substituent.
For even more rigorous confirmation, especially for establishing stereochemistry or resolving overlapping signals in the aromatic region, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be the logical next steps. These experiments reveal proton-proton and proton-carbon correlations, respectively, providing a complete and irrefutable map of the molecular structure.
References
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved from ACD/Labs Website. [Link]
-
Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from Oregon State University Chemistry Website. [Link]
-
ResearchGate. (n.d.). 1 H NMR Spectra (Chemical Shifts, ppm and Coupling Constants, Hz) of 3 and 5. Retrieved from ResearchGate. [Link]
-
Reich, H. (n.d.). NMR Spectroscopy: 1H NMR Chemical Shifts. Retrieved from Organic Chemistry Data. [Link]
-
MDPI. (2023). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. Retrieved from MDPI. [Link]
-
SpectraBase. (n.d.). 3-Methyl-1-indanone Spectrum. Retrieved from SpectraBase. [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from Organomation. [Link]
-
UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from UTHSCSA. [Link]
-
Chegg. (2017). Solved Analyze the 1H NMR spectrum of 1-indanone. Retrieved from Chegg.com. [Link]
-
PubChem. (n.d.). 1-Indanone, 3-phenyl-. Retrieved from PubChem. [Link]
-
Western University. (2013). NMR Sample Preparation. Retrieved from Western University. [Link]
-
Flynn, P.F. & Austin, C.S. (n.d.). NMR Assignments for 2-Ethyl-Indanone. Retrieved from University of Utah. [Link]
-
Filo. (2025). Analyze the 1H NMR spectrum of 1 indanone. Retrieved from Filo. [Link]
-
University of Sheffield. (n.d.). How to make an NMR sample. Retrieved from University of Sheffield. [Link]
-
Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. Retrieved from Wiley Online Library. [Link]
-
Agilent. (n.d.). Interpretation of 2D NMR Spectra. Retrieved from Agilent Technologies. [Link]
Sources
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- 2. acdlabs.com [acdlabs.com]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 5. organomation.com [organomation.com]
- 6. How to make an NMR sample [chem.ch.huji.ac.il]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 8. nmr.tamu.edu [nmr.tamu.edu]
- 9. 1-Indanone(83-33-0) 1H NMR spectrum [chemicalbook.com]
- 10. Solved Analyze the 1H NMR spectrum of 1-indanone: a) Is | Chegg.com [chegg.com]
- 11. spectrabase.com [spectrabase.com]
- 12. 3-甲基-1-茚酮 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. 1-Indanone, 3-phenyl- | C15H12O | CID 98146 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparative Structural Analysis of Substituted 1-Indanones: X-Ray Crystallography vs. Spectroscopic & Computational Alternatives
Executive Summary: The Structural Imperative
The 1-indanone scaffold (2,3-dihydro-1H-inden-1-one) is a privileged structure in medicinal chemistry, serving as the core for acetylcholinesterase inhibitors (e.g., Donepezil precursors), anti-cancer agents, and MAO-B inhibitors. While solution-state NMR and Computational DFT (Density Functional Theory) provide rapid structural insights, they often fail to resolve critical solid-state phenomena such as polymorphism, absolute configuration of chiral derivatives, and specific intermolecular packing forces (π-π stacking vs. hydrogen bonding).
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against these alternatives, demonstrating why SC-XRD remains the non-negotiable gold standard for validating substituted 1-indanones in drug development pipelines.
Comparative Landscape: SC-XRD vs. NMR vs. DFT
In the development of bioactive indanones, researchers often rely on 1H-NMR for purity and connectivity. However, the flexibility of the fused 5-membered ring (often adopting an "envelope" conformation) creates ambiguity in solution that only X-ray crystallography can definitively resolve.
Table 1: Technical Performance Matrix
| Feature | Single Crystal X-Ray (SC-XRD) | Solution NMR (1H/13C/NOESY) | DFT (Computational) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & relative solution conformation | Predicted energy minima & orbital distribution |
| Stereochemistry | Definitive (via Anomalous Dispersion) | Inferential (via coupling constants/NOE) | Hypothetical (requires experimental validation) |
| Phase Relevance | Solid State (Critical for formulation/stability) | Solution State (Dynamic averaging) | Gas Phase or Implicit Solvation Model |
| Conformational Accuracy | Exact measurement of ring puckering | Time-averaged signal (misses rapid flipping) | Dependent on basis set/functional accuracy |
| Sample Requirement | Single Crystal (~0.1–0.3 mm) | ~5–10 mg dissolved sample | High-performance computing resources |
| Limitation | Requires crystallizable material | Cannot detect polymorphism | "Garbage in, garbage out" (model bias) |
Expert Insight: The "Envelope" Conformation
In substituted 1-indanones, the C2 carbon often deviates from the plane defined by the aromatic ring and the carbonyl group. NMR coupling constants (
Experimental Data Analysis: Case Studies
To illustrate the superiority of SC-XRD, we analyze the structural parameters of two distinct 1-indanone derivatives. These examples highlight how substitution patterns dictate packing—data invisible to NMR.
Case Study A: 4-Hydroxyindan-1-one
Significance: A precursor for polar derivatives.[1] Observation: The hydroxyl group drives the formation of hydrogen-bonded chains, overriding potential π-stacking interactions.
Case Study B: (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one
Significance: A chalcone-like derivative with extended conjugation. Observation: The planar nature of the conjugated system facilitates strong π-π stacking, critical for charge-transfer properties in materials science applications.
Table 2: Crystallographic Parameters Comparison
| Parameter | 4-Hydroxyindan-1-one [1] | (E)-2-(3,5-Dimethoxybenzylidene)indan-1-one [2] |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | C2/c | P2₁/c |
| Unit Cell a (Å) | 13.5890(6) | 7.7611(4) |
| Unit Cell b (Å) | 8.6160(3) | 7.2894(4) |
| Unit Cell c (Å) | 13.9435(6) | 24.0331(13) |
| Beta Angle (β) | 116.738(6)° | 93.5573(12)° |
| Packing Motif | 1D Chains via O—H[2][3]···O / C—H···O | Columnar π-stacking (Slipped) |
| Ring Planarity | Max deviation 0.028 Å (Essentially Planar) | Indanone ring slightly twisted relative to aryl ring (2.54°) |
Data Interpretation: For Case B, DFT optimization in the gas phase would likely predict a perfectly planar molecule to maximize conjugation. However, the X-ray data reveals a 2.54° twist due to crystal packing forces. This subtle twist alters the electronic band gap—a property that would be miscalculated without experimental X-ray data.
Experimental Protocol: Validated Workflow
Crystallization Strategy (Vapor Diffusion)
Why this method? Slow evaporation often leads to nucleation occurring too fast for indanones, resulting in microcrystalline powder. Vapor diffusion controls the supersaturation rate.
-
Dissolution: Dissolve 15-20 mg of the pure indanone derivative in a "Good Solvent" (e.g., Dichloromethane or Acetone) in a small inner vial (4 mL). Ensure the solution is concentrated but not saturated.
-
Precipitant Addition: Place the open inner vial inside a larger outer jar (20 mL) containing the "Anti-Solvent" (e.g., Hexane or Pentane).
-
Ratio: 1:3 (Solvent:Anti-Solvent).
-
-
Equilibration: Seal the outer jar tightly. Store at 4°C (refrigerator) to reduce kinetic energy and promote ordered lattice formation.
-
Timeline: Harvest crystals after 48–72 hours.
Data Collection & Refinement[3]
-
Mounting: Select a crystal with sharp edges (avoid rounded/aggregated clusters). Mount on a Mitegen loop using Paratone oil.
-
Temperature: Collect data at 100 K (using a Cryostream).
-
Reason: Indanones have significant thermal motion in the 5-membered ring. Cooling freezes this motion, improving resolution.
-
-
Source: Use Cu-Kα radiation (λ = 1.54178 Å) if determining absolute configuration of light-atom organic molecules. Use Mo-Kα for routine structure determination.
Visualizing the Structural Logic
The following diagrams illustrate the workflow and the decision logic for assigning stereochemistry, a critical regulatory requirement.
Diagram 1: Crystallography Workflow for Indanones
Caption: Step-by-step workflow from crude synthesis to final structural model generation.
Diagram 2: Logic for Absolute Configuration Assignment
Caption: Decision tree for selecting radiation source to determine absolute stereochemistry.
References
-
Parkin, A. et al. (2012). "4-Hydroxyindan-1-one." Acta Crystallographica Section E: Structure Reports Online, 68(5), o1429.
-
Sloop, J. et al. (2020). "(E)-2-(3,5-Dimethoxybenzylidene)indan-1-one." IUCrData, 5, x200676.
-
News-Medical. (2019). "X-Ray Crystallography vs. NMR Spectroscopy." News-Medical.net.
-
Peak Proteins. "Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM."
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methyl-6-phenyl-1-indanone
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. The handling of substituted indanones, such as 3-Methyl-6-phenyl-1-indanone, requires a comprehensive understanding of potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, procedural framework for the safe handling of this compound, emphasizing the rationale behind each personal protective equipment (PPE) selection and operational step. Our objective is to build a self-validating system of safety that protects the operator, the experiment, and the laboratory environment.
Hazard Assessment: Understanding the Risks
Based on data from analogous compounds, 3-Methyl-6-phenyl-1-indanone should be handled as a substance that is potentially hazardous. The primary anticipated risks are:
-
Skin and Eye Irritation: Direct contact may cause irritation.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of the dust or powder may irritate the mucous membranes and upper respiratory tract.[1][2]
-
Harmful if Swallowed: Oral ingestion may be harmful and could lead to gastrointestinal irritation with symptoms such as nausea and vomiting.[2][4]
-
Potential for Skin Absorption: The compound may be harmful if absorbed through the skin.[1]
These potential hazards dictate a multi-faceted PPE strategy to shield all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not merely a checklist; it is the primary barrier between the researcher and chemical exposure. Each component is chosen to counter a specific hazard identified in our assessment.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical.
-
Primary Gloves: Nitrile gloves are the standard recommendation for handling this class of compounds. They provide adequate protection against incidental splashes and are resistant to a wide range of chemicals.[5][6]
-
Glove Integrity: Always inspect gloves for tears or punctures before use.
-
Donning and Doffing: Change gloves immediately if you suspect contamination. It is best practice to change gloves regularly, for instance, every 30 to 60 minutes during extended procedures, to mitigate the risk of permeation.[7] Use powder-free gloves to prevent the powder from absorbing the chemical and becoming an airborne contaminant.[7]
Eye and Face Protection: Shielding Against Splashes and Aerosols
The eyes are particularly vulnerable to chemical splashes.
-
Safety Goggles: At a minimum, chemical splash goggles that conform to ANSI Z87.1 (US) or EN166 (EU) standards are mandatory.[8][9] These provide a seal around the eyes, protecting from splashes, dust, and vapors.
-
Face Shield: When handling larger quantities (>10g) or performing operations with a high potential for splashing (e.g., dissolution in a volatile solvent, heating), a full-face shield must be worn in addition to safety goggles.[5] This provides a secondary layer of protection for the entire face.
Body Protection: Preventing Dermal Exposure
-
Laboratory Coat: A clean, long-sleeved laboratory coat is required to protect the skin and personal clothing.[3]
-
Chemical-Resistant Apron: For procedures involving significant quantities of the compound or solvents, a chemical-resistant apron should be worn over the lab coat.[6]
Respiratory Protection: Acknowledging Inhalation Risks
-
Engineering Controls: The primary method for controlling inhalation exposure is the use of engineering controls. All weighing and handling of solid 3-Methyl-6-phenyl-1-indanone should be performed inside a certified chemical fume hood or a powder containment hood.[3]
-
Respirator Use: If engineering controls are insufficient or unavailable, or if fine dust is generated that cannot be contained, respiratory protection is necessary. A NIOSH-approved respirator, such as a full-face respirator with particulate filters conforming to EN 143, should be used.[5][8][9]
Quantitative Data and PPE Summary
| Task/Operation | Potential Exposure | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Dust inhalation, skin contact | Single pair of nitrile gloves | Chemical safety goggles | Lab coat | Required: Chemical Fume Hood |
| Solution Preparation | Splash, skin contact | Single pair of nitrile gloves | Chemical safety goggles | Lab coat | Required: Chemical Fume Hood |
| Large Scale Handling (>10g) | High splash/aerosol risk | Double-gloving (nitrile) | Goggles and Face Shield | Lab coat and chemical apron | Required: Chemical Fume Hood |
| Spill Cleanup | High concentration exposure | Chemical-resistant gloves (e.g., Butyl rubber) | Goggles and Face Shield | Lab coat and chemical apron | NIOSH-approved respirator |
Experimental Protocol: A Step-by-Step Safety Workflow
This protocol integrates PPE use into the standard workflow for handling 3-Methyl-6-phenyl-1-indanone.
Step 1: Preparation and Pre-Donning
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[3][10]
-
Gather all necessary equipment (spatulas, weigh boats, glassware, solvents).
-
Prepare a designated hazardous waste container.[11]
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If required by the scale of your work, put on a face shield and/or a chemical-resistant apron.
-
Finally, don nitrile gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.[7]
Step 3: Chemical Handling (Inside a Fume Hood)
-
Carefully weigh the desired amount of 3-Methyl-6-phenyl-1-indanone, avoiding any actions that could generate dust.
-
Slowly add the compound to the solvent or reaction vessel.
Step 4: Post-Handling and Decontamination
-
Clean all non-disposable equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning agent. Dispose of cleaning materials as hazardous waste.
Step 5: Doffing PPE
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove the lab coat, turning it inside out as you remove it.
-
Remove face shield and goggles.
-
Wash hands thoroughly with soap and water.[2]
Safe Handling and Disposal Workflow
Sources
- 1. elan-chemical.com [elan-chemical.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. westliberty.edu [westliberty.edu]
- 4. 1-Indanone, 3-phenyl- | C15H12O | CID 98146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. safelyio.com [safelyio.com]
- 6. Personal Protective Equipment -- Kentucky Pesticide Safety Education [uky.edu]
- 7. pppmag.com [pppmag.com]
- 8. fishersci.com [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



